Pak1-IN-1 -

Pak1-IN-1

Catalog Number: EVT-15279205
CAS Number:
Molecular Formula: C26H20ClN5O2
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pak1-IN-1 is a small molecule inhibitor specifically targeting p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, survival, and proliferation. PAK1 is implicated in several oncogenic pathways, making it a significant target for cancer therapy. The compound has gained attention due to its potential to inhibit PAK1's activity, which is often upregulated in various cancers, including hormone-dependent tumors and acute myeloid leukemia.

Source and Classification

Pak1-IN-1 belongs to the class of small-molecule inhibitors designed to modulate the activity of PAK1. It is classified as a pharmacological agent within the broader category of kinase inhibitors. PAK1 itself is part of the p21-activated kinase family, which is divided into two groups based on structural and functional characteristics: Group I (including PAK1, PAK2, and PAK3) and Group II (including PAK4, PAK5, and PAK6) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pak1-IN-1 typically involves organic chemistry techniques such as:

  • Click Chemistry: This method allows for the efficient coupling of azides and alkynes to form triazole linkages, which are often present in potent inhibitors.
  • Multi-step Synthesis: The compound may be synthesized through a series of reactions that build the molecular structure incrementally. This can include steps such as protection/deprotection of functional groups, coupling reactions, and purification techniques like chromatography.
Molecular Structure Analysis

Structure and Data

Pak1-IN-1's molecular structure features key functional groups that facilitate its interaction with the PAK1 enzyme. The compound's three-dimensional conformation can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing:

  • Binding Sites: Specific regions within the molecule that interact with the active site of PAK1.
  • Ligand Efficiency: The ability of Pak1-IN-1 to bind effectively while minimizing molecular weight.

Crystallographic data for similar compounds can be referenced from databases like the Protein Data Bank (PDB), where structures of PAK1 in complex with various ligands are available .

Chemical Reactions Analysis

Reactions and Technical Details

Pak1-IN-1 undergoes specific biochemical interactions upon administration:

  • Binding Affinity: The compound binds to the ATP-binding site of PAK1, inhibiting its kinase activity.
  • Competitive Inhibition: It competes with ATP for binding at the active site, effectively reducing PAK1's phosphorylation activity on downstream targets.

The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of Pak1-IN-1.

Mechanism of Action

Process and Data

The mechanism by which Pak1-IN-1 exerts its effects involves several key steps:

  1. Inhibition of Autophosphorylation: By binding to PAK1, Pak1-IN-1 prevents autophosphorylation at critical sites such as threonine 423, which is essential for full enzymatic activation.
  2. Disruption of Signaling Pathways: Inhibition leads to downstream effects on various signaling pathways associated with cell growth and survival, particularly in cancer cells.
  3. Induction of Apoptosis: The inhibition of PAK1 activity can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Data supporting these mechanisms can be gathered from cellular assays demonstrating changes in cell viability and apoptosis rates following treatment with Pak1-IN-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pak1-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within a range suitable for small-molecule drugs.
  • Solubility: Solubility profiles are essential for determining bioavailability; thus, studies are conducted to assess aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; degradation studies may be performed to evaluate this aspect.

Relevant data regarding these properties can often be found in pharmaceutical literature or specific studies focusing on similar compounds .

Applications

Scientific Uses

Pak1-IN-1 has potential applications in several areas:

  • Cancer Research: As a tool compound for studying the role of PAK1 in cancer biology.
  • Therapeutic Development: Potentially serving as a lead compound in drug development efforts aimed at treating cancers characterized by elevated PAK1 activity.
  • Mechanistic Studies: Facilitating studies on signaling pathways influenced by PAK1, contributing to a better understanding of cellular processes related to oncogenesis.
Molecular Targeting Rationale for Pak1 Inhibition

Role of PAK1 in Oncogenic Signaling Cascades

PAK1 (p21-activated kinase 1) is a serine/threonine kinase acting as a central node in oncogenic signaling. It is activated by binding to GTP-loaded Rho GTPases (Cdc42/Rac1), triggering conformational changes that relieve autoinhibition and enable phosphorylation of downstream substrates [1] [4]. PAK1 regulates cytoskeletal dynamics, cell motility, survival, and gene transcription through effector proteins such as LIMK1 (modulating actin polymerization), Bad (apoptosis suppression), and β-catenin (transcriptional activation) [1] [3]. In cancer, hyperactivated PAK1 drives uncontrolled proliferation and metastasis by dysregulating these processes. For example, PAK1 phosphorylates Merlin (NF2 tumor suppressor) to inactivate its membrane-stabilizing function, facilitating tumor cell invasion [1].

PAK1 Overexpression as a Hallmark of Tumor Aggressiveness and Metastasis

Genomic amplification of the PAK1 locus (11q13) and protein overexpression correlate with advanced tumor staging, therapeutic resistance, and poor prognosis. Key clinical evidence includes:

  • Breast cancer: PAK1 is amplified in 30% of ER+ cases, driving endocrine therapy resistance [7] [10].
  • Pancreatic ductal adenocarcinoma (PDA): PAK1 overexpression occurs in >60% of tumors and associates with reduced CD8+ T-cell infiltration [9].
  • Melanoma/colorectal cancer: Elevated PAK1 activity promotes metastasis via matrix metalloproteinase (MMP) activation [1] [4].

Table 1: Clinical Correlates of PAK1 Dysregulation in Solid Tumors

Cancer TypeFrequency of PAK1 AlterationClinical Impact
Breast (ER+)Amplification: 30%Reduced OS with CDK4/6i resistance [10]
PancreaticOverexpression: >60%Shorter PFS; immune exclusion [9]
OvarianOverexpression: 45%Chemoresistance; peritoneal metastasis [4]

PAK1 Crosstalk with MAPK/ERK, PI3K/AKT, and Wnt/β-Catenin Pathways

PAK1 integrates signals from multiple oncogenic cascades:

  • MAPK/ERK: PAK1 phosphorylates c-Raf at Ser338 and MEK1, potentiating ERK activation. This crosstalk sustains proliferation in KRAS-mutant tumors [1] [10]. Resistance to CDK4/6 inhibitors in breast cancer involves PAK1-mediated MAPK rebound signaling [10].
  • PI3K/AKT: PAK1 directly phosphorylates AKT at Ser473, enhancing glucose metabolism and survival. Conversely, AKT activates PAK1 via Rac1, forming a feed-forward loop [2] [3].
  • Wnt/β-catenin: PAK1 stabilizes β-catenin by phosphorylating GSK3β, increasing cyclin D1 and c-Myc expression. This axis promotes anchorage-independent growth in colorectal cancer models [1] [4].

PAK1-Mediated Immune Evasion Mechanisms in Tumor Microenvironments

PAK1 fosters immunosuppression via:

  • PD-L1 stabilization: PAK1 phosphorylates PD-L1 at Tyr112, blocking its TRIM21-mediated ubiquitination and proteasomal degradation. In PDA, PAK1 inhibition reduces PD-L1 membrane localization by >50% [9].
  • Metabolic reprogramming: PAK1 upregulates lactate dehydrogenase (LDH-A) and glucose transporters, acidifying the tumor microenvironment and impairing cytotoxic T-cell function [5].
  • T-cell exclusion: PAK1-driven secretion of IL-6 and TGF-β recruits regulatory T cells (Tregs) and M2 macrophages, reducing CD8+ T-cell infiltration [8] [9].

Properties

Product Name

Pak1-IN-1

IUPAC Name

6-[2-chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31)

InChI Key

POZJQDTZTIKKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.